molecular formula C17H10F3N3O5 B407788 2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE

2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE

Cat. No.: B407788
M. Wt: 393.27g/mol
InChI Key: LSDMOGIROATCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE is a synthetic organic compound that features a trifluoromethyl group, a nitro group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Isoindoline Moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by nitration to introduce the nitro group.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoroacetic acid or its derivatives.

    Coupling Reactions: The final step involves coupling the isoindoline derivative with a phenylacetamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Reduction of Nitro Group: Formation of an amine derivative.

    Substitution of Trifluoromethyl Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the behavior of trifluoromethyl and nitro groups in organic reactions.

Biology

    Biological Activity: Potential use in the development of pharmaceuticals due to its unique structural features.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new drugs.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity due to its electron-withdrawing properties, while the nitro group could participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-phenylacetamide: Lacks the isoindoline and nitro groups.

    N-({4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}methyl)-N-phenylacetamide: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl and nitro groups, along with the isoindoline moiety, makes 2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H10F3N3O5

Molecular Weight

393.27g/mol

IUPAC Name

2,2,2-trifluoro-N-[(4-nitro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide

InChI

InChI=1S/C17H10F3N3O5/c18-17(19,20)16(26)21(10-5-2-1-3-6-10)9-22-14(24)11-7-4-8-12(23(27)28)13(11)15(22)25/h1-8H,9H2

InChI Key

LSDMOGIROATCMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)C(F)(F)F

Origin of Product

United States

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